molecular formula C18H22N2OS B14066702 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL CAS No. 102415-99-6

10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL

Cat. No.: B14066702
CAS No.: 102415-99-6
M. Wt: 314.4 g/mol
InChI Key: SWKMYBQQYSXWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)-2-methylpropyl]-: is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its complex structure, which includes a phenothiazine core with a hydroxyl group at the 3-position and a dimethylamino-methylpropyl side chain at the 10-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)-2-methylpropyl]- typically involves multi-step organic reactions. The process begins with the formation of the phenothiazine core, followed by the introduction of the hydroxyl group at the 3-position. The final step involves the attachment of the dimethylamino-methylpropyl side chain at the 10-position. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the phenothiazine core, potentially converting it to dihydrophenothiazine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrophenothiazine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, it serves as a probe to study enzyme interactions and cellular processes.

Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: The compound finds applications in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)-2-methylpropyl]- involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the dimethylamino group can interact with neurotransmitter receptors, modulating their activity. These interactions lead to a range of biological effects, including antipsychotic and anti-inflammatory properties.

Comparison with Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar therapeutic applications.

    Promethazine: Known for its antihistamine properties.

    Thioridazine: Used in the treatment of psychiatric disorders.

Uniqueness: 10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)-2-methylpropyl]- stands out due to its specific side chain, which imparts unique pharmacological properties. This structural variation can lead to differences in receptor binding affinity and metabolic stability, making it a valuable compound for research and development.

Properties

CAS No.

102415-99-6

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

10-[3-(dimethylamino)-2-methylpropyl]phenothiazin-3-ol

InChI

InChI=1S/C18H22N2OS/c1-13(11-19(2)3)12-20-15-6-4-5-7-17(15)22-18-10-14(21)8-9-16(18)20/h4-10,13,21H,11-12H2,1-3H3

InChI Key

SWKMYBQQYSXWHF-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31)CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.